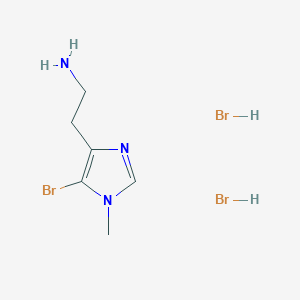
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group on the imidazole ring, as well as an ethylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, suggesting they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine and an appropriate leaving group.
Formation of the Dihydrobromide Salt: The final step involves the conversion of the free base to its dihydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Coupling Reactions: The ethylamine side chain can participate in coupling reactions with electrophiles to form new C-N bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Imidazolines.
Scientific Research Applications
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the ethylamine side chain and dihydrobromide salt form.
5-Bromo-1-methyl-1H-imidazole: Similar structure but without the ethylamine side chain.
1-Methyl-1H-imidazole: Lacks both the bromine atom and ethylamine side chain.
Uniqueness
2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide is unique due to its specific substitution pattern and the presence of the ethylamine side chain, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-bromo-1-methylimidazol-4-yl)ethanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.2BrH/c1-10-4-9-5(2-3-8)6(10)7;;/h4H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMHWENRNISIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
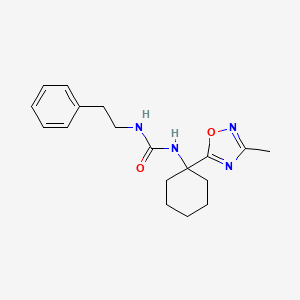
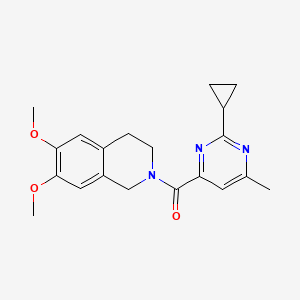
![N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2710370.png)

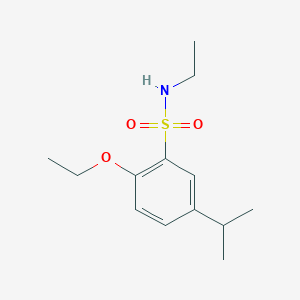
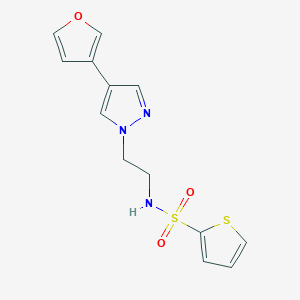
![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)
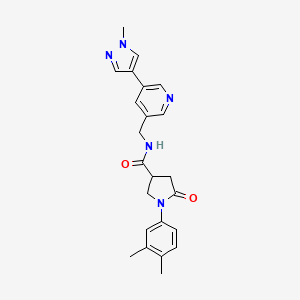
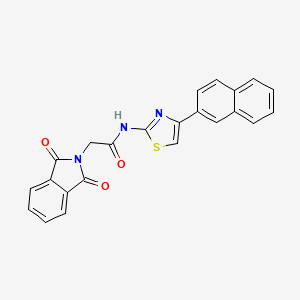
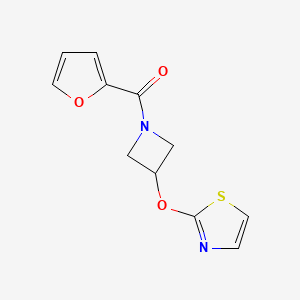
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2710384.png)
![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
